molecular formula C17H17N3O3S B021104 N-Desmethyl Rosiglitazone CAS No. 257892-31-2

N-Desmethyl Rosiglitazone

Numéro de catalogue: B021104
Numéro CAS: 257892-31-2
Poids moléculaire: 343.4 g/mol
Clé InChI: ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethyl Rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the N-demethylation of Rosiglitazone, a process mediated by cytochrome P450 enzymes, particularly CYP2C8 . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and metabolic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Desmethyl Rosiglitazone is synthesized through the N-demethylation of Rosiglitazone. This process involves the removal of a methyl group from the nitrogen atom in the Rosiglitazone molecule. The reaction is typically catalyzed by cytochrome P450 enzymes, with CYP2C8 playing a significant role .

Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, such as liver microsomes, to facilitate the N-demethylation process. The reaction conditions include maintaining an optimal temperature and pH to ensure the efficiency of the enzymatic activity. The product is then purified using chromatographic techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: N-Desmethyl Rosiglitazone undergoes various chemical reactions, including:

    Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.

    Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as cytochrome P450 enzymes.

    Reduction: Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles, depending on the specific substitution reaction being carried out.

Major Products Formed:

Applications De Recherche Scientifique

Pharmacological Context

Mechanism of Action
Rosiglitazone and its metabolites, including NDMR, function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This action enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. However, NDMR exhibits reduced potency compared to Rosiglitazone, being 20- to 55-fold less effective in activating PPAR-γ pathways .

Applications in Diabetes Management

Clinical Use
Rosiglitazone has been utilized in combination therapies for T2DM, with NDMR contributing to the overall pharmacological effect. Despite its efficacy in improving glycemic control, concerns regarding cardiovascular risks led to regulatory scrutiny and eventual market restrictions . However, recent studies have indicated that when used judiciously, Rosiglitazone can still be beneficial for specific patient populations.

Case Study: Efficacy and Safety
A meta-analysis evaluating the cardiovascular safety of Rosiglitazone found no significant adverse effects when monitored closely . In clinical settings, patients with specific genetic variants affecting drug metabolism (such as CYP2C8) demonstrated varied responses to Rosiglitazone therapy, suggesting that personalized approaches may enhance treatment outcomes .

Neurodegenerative Disease Research

Potential in Alzheimer's Disease
Research has highlighted the potential of Rosiglitazone and its metabolites, including NDMR, in treating Alzheimer's disease (AD). Studies indicate that these compounds may modulate brain-derived neurotrophic factor (BDNF) expression, which is critical for neuroplasticity and cognitive function . Although clinical trials have shown mixed results regarding cognitive improvements, preclinical models suggest promising therapeutic effects when combined with advanced drug delivery systems like nanoparticles .

Data Table: Summary of Key Studies on NDMR in Alzheimer's Research

StudyYearFindings
PMC103761182023Significant improvements in animal models; challenges in human trials due to low blood-brain barrier permeability.
PMC53183342017Metabolic pathways for NDMR identified; implications for drug interactions and efficacy.
Diabetes Care2017Variants affecting metabolism influence therapeutic response; highlights need for personalized medicine.

Metabolic Studies

Quantification Techniques
Accurate quantification of NDMR is crucial for understanding its pharmacokinetics and dynamics. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to simultaneously measure Rosiglitazone and its major metabolites in biological samples . This allows researchers to better understand the metabolic profile of Rosiglitazone and its clinical implications.

Case Study: Metabolic Pathway Analysis
A study utilizing substrate depletion methods demonstrated that approximately 40% of Rosiglitazone is eliminated through pathways unrelated to N-demethylation or para-hydroxylation . This finding emphasizes the complexity of Rosiglitazone metabolism and the potential role of NDMR in contributing to therapeutic effects.

Activité Biologique

N-Desmethyl Rosiglitazone is a significant metabolite of the thiazolidinedione drug rosiglitazone, primarily known for its role in the management of type 2 diabetes mellitus. This article explores the biological activity, pharmacokinetics, and clinical implications of this compound, drawing from diverse research findings and case studies.

Overview of Rosiglitazone and Its Metabolism

Rosiglitazone acts as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Its primary action is to enhance insulin sensitivity, making it effective in controlling blood glucose levels in diabetic patients. The metabolism of rosiglitazone involves several pathways, with N-demethylation being a major route leading to the formation of this compound. This metabolite is produced predominantly by the cytochrome P450 enzyme CYP2C8, with some contribution from CYP2C9 .

This compound retains the ability to activate PPARγ, similar to its parent compound. This activation leads to various biological effects, including:

  • Improved Insulin Sensitivity : Like rosiglitazone, this compound enhances glucose uptake in adipose tissue and muscle.
  • Anti-inflammatory Effects : Studies have shown that PPARγ activation can reduce inflammation markers, potentially benefiting conditions like metabolic syndrome .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is extensively metabolized in the liver. The formation of this metabolite is influenced by various factors, including genetic polymorphisms in CYP2C8 and CYP2C9 enzymes, which can lead to variability in drug response among individuals .

Drug-Drug Interactions

Research utilizing physiologically based pharmacokinetic (PBPK) modeling has indicated that co-administered drugs affecting CYP2C8 activity can significantly alter the exposure levels of both rosiglitazone and its metabolite this compound. For instance, inhibitors or inducers of CYP2C8 may lead to increased or decreased concentrations of this compound, impacting therapeutic outcomes .

Data Table: Summary of Key Findings

Study Findings Implications
Characterization of CYP EnzymesCYP2C8 is primarily responsible for N-demethylationHighlights importance for drug interactions
Clinical Efficacy StudySignificant reduction in fasting plasma glucose with rosiglitazoneSuggests potential efficacy for N-desmethyl metabolite
PBPK ModelingDrug interactions can alter this compound exposureCritical for personalized medicine approaches

Propriétés

IUPAC Name

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475565
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257892-31-2
Record name N-Desmethyl rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Rosiglitazone
Reactant of Route 2
N-Desmethyl Rosiglitazone
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Rosiglitazone
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Rosiglitazone
Reactant of Route 5
N-Desmethyl Rosiglitazone
Reactant of Route 6
N-Desmethyl Rosiglitazone
Customer
Q & A

Q1: What are the primary enzymes involved in the metabolism of rosiglitazone, and how does this relate to N-Desmethyl Rosiglitazone?

A1: Research indicates that CYP2C8 is the primary enzyme responsible for the metabolism of rosiglitazone in the human liver. [] One of the key metabolic pathways involves N-demethylation, leading to the formation of this compound. While CYP2C9 plays a minor role in rosiglitazone metabolism, it shows a greater affinity for the N-demethylation pathway compared to its overall metabolic activity on the parent drug. []

Q2: Are there analytical methods available for studying the formation of this compound?

A2: Yes, several analytical methods have been developed. One study successfully employed a three-phase hollow-fiber liquid-phase microextraction method coupled with HPLC to quantify rosiglitazone and its metabolites, including this compound, within rat liver microsomal preparations. [] This method demonstrated suitable sensitivity and recovery rates for investigating the in vitro biotransformation of rosiglitazone. Additionally, LC-ESI-MS-MS techniques have been refined to allow for the simultaneous quantification of rosiglitazone and this compound in human plasma. []

Q3: Has the impact of other drugs on the metabolism of rosiglitazone, and potentially the formation of this compound, been investigated?

A3: Yes, research has explored the influence of drugs like ketoconazole on the metabolic pathways of rosiglitazone. [] Understanding these drug interactions is essential, as alterations in rosiglitazone metabolism could lead to varying levels of this compound and potentially influence the drug's overall efficacy and safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.